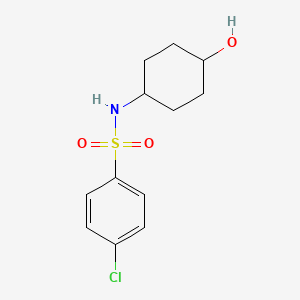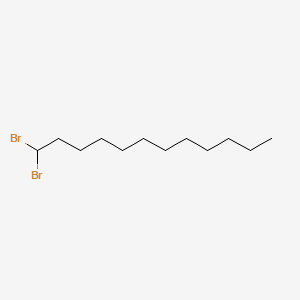![molecular formula C12H11NO3 B8593659 2-[4-(5-methyl-1,2-oxazol-4-yl)phenyl]acetic acid](/img/structure/B8593659.png)
2-[4-(5-methyl-1,2-oxazol-4-yl)phenyl]acetic acid
Overview
Description
2-[4-(5-methyl-1,2-oxazol-4-yl)phenyl]acetic acid is a compound that features an isoxazole ring, a five-membered heterocyclic structure containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine to form the isoxazole ring . This reaction can be catalyzed by various metal catalysts such as Cu(I) or Ru(II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-methyl-1,2-oxazol-4-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups to the phenyl or isoxazole rings.
Scientific Research Applications
Chemistry
In chemistry, 2-[4-(5-methyl-1,2-oxazol-4-yl)phenyl]acetic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is of interest due to its potential biological activity. Isoxazole derivatives have been studied for their anti-inflammatory, anticancer, and antimicrobial properties . This compound could serve as a lead compound for the development of new drugs targeting these conditions.
Industry
In industry, the compound’s unique chemical properties make it useful for the development of new materials, including polymers and coatings. Its ability to undergo various chemical reactions allows for the customization of its properties to suit specific industrial applications.
Mechanism of Action
The mechanism of action of 2-[4-(5-methyl-1,2-oxazol-4-yl)phenyl]acetic acid is not well-documented. based on the known activities of isoxazole derivatives, it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. These interactions could involve the inhibition or activation of these targets, leading to the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Phenylisoxazol-3-yl)benzoic acid
- 4-(5-(4-Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid
Uniqueness
Compared to similar compounds, 2-[4-(5-methyl-1,2-oxazol-4-yl)phenyl]acetic acid features a methyl group on the isoxazole ring, which can influence its reactivity and biological activity.
Conclusion
This compound is a compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows for a wide range of chemical reactions and applications, making it a valuable compound for scientific research and industrial development.
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-[4-(5-methyl-1,2-oxazol-4-yl)phenyl]acetic acid |
InChI |
InChI=1S/C12H11NO3/c1-8-11(7-13-16-8)10-4-2-9(3-5-10)6-12(14)15/h2-5,7H,6H2,1H3,(H,14,15) |
InChI Key |
NKUOWVJDWBCIKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)C2=CC=C(C=C2)CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-6-methoxy-[1,5]naphthyridine-3-carboxylic acid](/img/structure/B8593611.png)

![N-[1-(4-iodophenyl)ethyl]cyclopropanamine](/img/structure/B8593627.png)




![6-Ethoxycarbonyl-4,5,6,7-tetrahydro-benzo[d]thiazole](/img/structure/B8593671.png)



